3-Ethyl-5-methylisoxazole-4-carbonyl chloride
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Overview
Description
3-Ethyl-5-methylisoxazole-4-carbonyl chloride is an organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-5-methylisoxazole-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-ethyl-5-methylisoxazole with thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at room temperature and yields the desired carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethyl-5-methylisoxazole-4-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
3-Ethyl-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-5-methylisoxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methylisoxazole-4-carboxylic acid: A hydrolysis product of 3-ethyl-5-methylisoxazole-4-carbonyl chloride.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another isoxazole derivative with different substituents.
Uniqueness
This compound is unique due to its specific reactivity and functional properties, making it valuable in various synthetic and research applications. Its ability to form diverse derivatives through substitution reactions sets it apart from other similar compounds .
Biological Activity
3-Ethyl-5-methylisoxazole-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the chemical formula C7H8ClNO2 and is characterized by the presence of an isoxazole ring, which contributes to its biological properties. The structure can be represented as follows:
Target Interactions:
Isoxazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various molecular targets. The electron density from the aryl amine in these compounds is delocalized into the isoxazole ring, making the carbonyl group susceptible to nucleophilic attack, which can lead to enzyme inhibition or modulation of cellular signaling pathways .
Biochemical Pathways:
Research indicates that this compound may influence multiple biochemical pathways, suggesting its potential as a therapeutic agent in various diseases, including cancer and infections .
Biological Activities
The biological activities of this compound have been studied extensively. Key activities include:
- Antimicrobial Activity: The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential: Recent studies have evaluated its anticancer activity, particularly against lung cancer cell lines (A549). Some derivatives based on this compound exhibited promising cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study focusing on the synthesis and evaluation of isoxazole derivatives, compounds derived from this compound were tested against A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to propose further development for therapeutic applications in oncology .
Electrochemical Studies
Electrochemical behavior studies using cyclic voltammetry have revealed that this compound possesses favorable redox properties. These properties are crucial for understanding its mechanism of action at the molecular level and could inform future drug design strategies .
Properties
IUPAC Name |
3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTLCBNDPDQIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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